2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with hydrazine hydrate.
Final Coupling: The final product is obtained by coupling the acetohydrazide with 2,3-dimethoxybenzaldehyde under acidic conditions.
Chemical Reactions Analysis
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding benzimidazole and hydrazide derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions . This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
These compounds share a similar benzimidazole core but differ in their substituents, which can significantly impact their pharmacological properties
Properties
Molecular Formula |
C25H23ClN4O3S |
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Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-22-13-7-9-17(24(22)33-2)14-27-29-23(31)16-34-25-28-20-11-5-6-12-21(20)30(25)15-18-8-3-4-10-19(18)26/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
SFPXQWRQUKWJFF-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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